molecular formula C16H20ClN3O B213618 N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213618
M. Wt: 305.8 g/mol
InChI Key: HHVNSXDDCUNPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419.7 g/mol. It is a stable gastric pentadecapeptide that has been shown to have a variety of beneficial effects on the body.

Mechanism of Action

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide works by stimulating the production of growth factors and cytokines, which promote tissue repair and regeneration. It also has anti-inflammatory effects, which help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It promotes angiogenesis, which is the formation of new blood vessels, and helps to increase blood flow to damaged tissues. It also stimulates the production of collagen, which is essential for tissue repair and regeneration.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is stable in gastric juice and can be administered orally, which makes it easy to administer to animals. It also has a low toxicity profile and has been shown to be safe in animal studies. However, there are limitations to its use in lab experiments, as it is a synthetic peptide that may not accurately reflect the effects of endogenous peptides in the body.

Future Directions

There are several areas in which further research on N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is needed. One area of interest is the potential use of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide in the treatment of inflammatory bowel disease. It has also been suggested that N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide for various conditions.

Synthesis Methods

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is synthesized by solid-phase peptide synthesis using standard Fmoc chemistry. The peptide is then purified by reverse-phase high-performance liquid chromatography (HPLC) to obtain a high purity product.

Scientific Research Applications

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to promote healing of various tissues including skin, muscle, and bone. It also has a protective effect on organs such as the liver, pancreas, and brain.

properties

Product Name

N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

N-(4-butylphenyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-5-6-12-7-9-13(10-8-12)18-16(21)15-14(17)11(2)20(3)19-15/h7-10H,4-6H2,1-3H3,(H,18,21)

InChI Key

HHVNSXDDCUNPBL-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

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